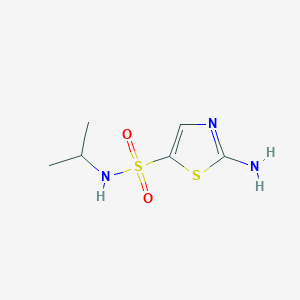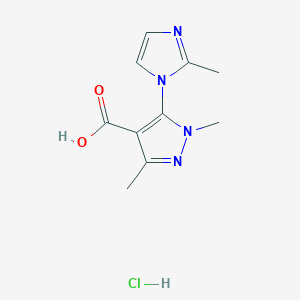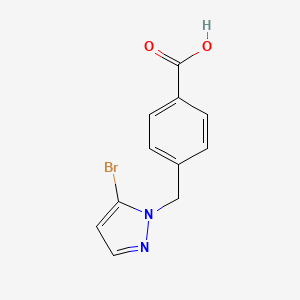![molecular formula C14H19F3N4O3 B1473933 Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate CAS No. 1949816-00-5](/img/structure/B1473933.png)
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate
Descripción general
Descripción
“Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone” is a chemical compound with the CAS Number: 1832528-35-4 . It has a molecular weight of 234.3 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H18N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16/h9,13H,1-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Compounds with piperazine moieties have been investigated for their antimicrobial properties. For instance, novel pyrazole and isoxazole derivatives, including structures akin to the compound , have shown significant antibacterial and antifungal activities against a variety of strains, suggesting potential for developing new antimicrobial agents (Sanjeeva et al., 2022).
Antipsychotic Drug Development
Conformationally restricted butyrophenones, incorporating piperazine and related heterocycles, have been evaluated for their affinity towards dopamine and serotonin receptors. These studies offer a foundation for developing novel antipsychotic medications with potentially improved safety and efficacy profiles (Raviña et al., 2000).
Analgesic Effect Studies
Derivatives featuring piperazin-1-yl groups have been identified as selective antagonists for specific receptors, demonstrating analgesic effects in animal models. This suggests potential applications in pain management and the development of new analgesic drugs (Tsuno et al., 2017).
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of compounds bearing close structural relations to the given chemical have been studied in various species, including humans. These investigations provide critical insights into how such compounds are processed in the body, informing dosing strategies and safety considerations (Sharma et al., 2012).
Drug Discovery for Type 2 Diabetes
Compounds with similar structural features have been explored as inhibitors for specific enzymes, demonstrating potential as treatments for type 2 diabetes. This highlights the versatility of such molecular frameworks in addressing various therapeutic targets (Ammirati et al., 2009).
Mecanismo De Acción
Propiedades
IUPAC Name |
piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.C2HF3O2/c17-12(15-7-4-13-5-8-15)11-9-10-3-1-2-6-16(10)14-11;3-2(4,5)1(6)7/h9,13H,1-8H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILNFGYOJBXNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCNCC3)C1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B1473852.png)





![6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol](/img/structure/B1473863.png)

![[4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol](/img/structure/B1473866.png)



